molecular formula C43H49N3O8Si B3285776 N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-Cytidine CAS No. 81246-78-8

N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-Cytidine

Cat. No.: B3285776
CAS No.: 81246-78-8
M. Wt: 763.9 g/mol
InChI Key: ADAGVSVPBZZOKW-PKGPUZNISA-N
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Description

N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-Cytidine is a synthetic nucleoside analog. This compound is primarily used in the field of nucleic acid chemistry, particularly in the synthesis of oligonucleotides. Its structure includes a cytidine base modified with benzoyl, bis(4-methoxyphenyl)phenylmethyl, and tert-butyldimethylsilyl groups, which provide stability and protection during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-Cytidine involves multiple steps:

    Protection of the Hydroxyl Groups: The hydroxyl groups of cytidine are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.

    Benzoylation: The amino group of cytidine is benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Introduction of the Bis(4-methoxyphenyl)phenylmethyl Group: This step involves the reaction of the protected cytidine with bis(4-methoxyphenyl)phenylmethyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Replacement of silyl groups with nucleophiles like alkoxides or thiolates.

Scientific Research Applications

N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-Cytidine is widely used in:

    Chemistry: As a building block in the synthesis of modified oligonucleotides for research and therapeutic purposes.

    Biology: In the study of nucleic acid interactions and the development of antisense oligonucleotides.

    Industry: Used in the production of synthetic DNA and RNA for various biotechnological applications.

Mechanism of Action

The compound exerts its effects by incorporating into oligonucleotides, where it can influence the stability and hybridization properties of the nucleic acid strands. The benzoyl and silyl groups protect the nucleoside during synthesis, preventing unwanted side reactions. Once incorporated, the protecting groups can be removed under specific conditions, allowing the nucleoside to participate in biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxycytidine
  • N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxyadenosine
  • N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxyguanosine

Uniqueness

N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-Cytidine is unique due to its specific combination of protecting groups, which provide enhanced stability and selectivity during oligonucleotide synthesis. This makes it particularly valuable in the production of high-fidelity synthetic nucleic acids.

Properties

IUPAC Name

N-[1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H49N3O8Si/c1-42(2,3)55(6,7)54-38-35(53-40(37(38)47)46-27-26-36(45-41(46)49)44-39(48)29-14-10-8-11-15-29)28-52-43(30-16-12-9-13-17-30,31-18-22-33(50-4)23-19-31)32-20-24-34(51-5)25-21-32/h8-27,35,37-38,40,47H,28H2,1-7H3,(H,44,45,48,49)/t35-,37-,38-,40-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAGVSVPBZZOKW-PKGPUZNISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H49N3O8Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901115566
Record name N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

763.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81246-78-8
Record name N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]cytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81246-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901115566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-Cytidine
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N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-Cytidine
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N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-Cytidine
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N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-Cytidine
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N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-Cytidine
Reactant of Route 6
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N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-Cytidine

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